DS-437

Epigenetics Methyltransferase Chemical probe

DS-437 (CAS 1674364-87-4) is the only SAM-competitive, dual PRMT5/7 inhibitor scaffold designed for probe development, not a locked clinical candidate. Most PRMT5 inhibitors are substrate-competitive and cannot interrogate PRMT7 biology; DS-437 occupies the cofactor site, enabling dual inhibition (IC50 ~6 µM) with selectivity over 29 methyltransferases. • Only PRMT5 inhibitor with peer-reviewed in vivo combination immunotherapy data (CT26Her2 model). • Nucleoside scaffold with multiple vectors for SAR; FOXP3 SDMA inhibition at 2.5-10 µM. • Global shipping with batch-specific QC; purity ≥98%.

Molecular Formula C15H23N7O4S
Molecular Weight 397.45
CAS No. 1674364-87-4
Cat. No. B607209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-437
CAS1674364-87-4
SynonymsDS-437;  DS 437;  DS437.
Molecular FormulaC15H23N7O4S
Molecular Weight397.45
Structural Identifiers
SMILESCCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1
InChIKeyCACMCLIHCDTJHL-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DS-437: SAM-Competitive Dual PRMT5/7 Inhibitor


DS-437 is a synthetic S-adenosylmethionine (SAM) analogue and dual inhibitor of protein arginine methyltransferase 5 (PRMT5) and PRMT7 [1]. It occupies the cofactor-binding site of PRMT5 and exhibits IC50 values of approximately 6 μM against both enzymes [1]. DS-437 demonstrates selectivity for PRMT5 and PRMT7 over a panel of 29 additional human methyltransferases, though it shows weak off-target inhibition of DNMT3A and DNMT3B (IC50 = 52 and 62 μM, respectively) [1]. It was designed via structure-guided rational design and is recognized as a chemical scaffold for developing cell-active probes to interrogate the PRMT5–PRMT7 arginine methylation axis [2].

01
SAM-competitive cofactor-site probe for PRMT5 mechanism studies
02
Dual PRMT5/PRMT7 inhibition workflow for methylation axis research
03
Validated chemical scaffold for probe development and SAR exploration

Why DS-437 Cannot Be Substituted


PRMT5 inhibitors represent a mechanistically heterogeneous class that cannot be substituted interchangeably. DS-437 is a SAM-competitive, dual PRMT5/7 inhibitor [1], whereas clinically advanced PRMT5 inhibitors such as GSK3326595 (pemrametostat) and EPZ015666 act as substrate-competitive inhibitors with no activity against PRMT7, and JNJ-64619178 (onametostat) is a SAM-mimetic inhibitor with pseudo-irreversible kinetics that also lacks PRMT7 co-inhibition [2]. The divergent binding modes (cofactor-site vs. substrate-site), target spectra (dual vs. single PRMT5), and chemical tractability as a nucleoside scaffold directly impact experimental outcomes in phenotypic assays, combination therapy studies, and structure-activity relationship campaigns [3].

DS-437
SAM-competitive cofactor-site binding
Clinical-stage PRMT5 inhibitors
Substrate-competitive or pseudo-irreversible SAM-mimetic mechanisms may not interrogate SAM-dependent regulation
DS-437
Dual PRMT5/PRMT7 inhibition
Clinical-stage PRMT5 inhibitors
PRMT7-inactive; may miss contributions from the PRMT5–PRMT7 methylation axis
DS-437
Published scaffold for medicinal chemistry derivatization
Clinical-stage PRMT5 inhibitors
Fully optimized clinical candidates with proprietary IP; limited accessibility for SAR campaigns

DS-437: Differentiation Evidence


SAM-Competitive Binding Mode

DS-437 is a SAM-competitive inhibitor that occupies the cofactor-binding site of PRMT5 [1]. In contrast, GSK3326595 and EPZ015666 are substrate-competitive inhibitors that bind the peptide-substrate pocket [2]. JNJ-64619178, while also SAM-mimetic, binds simultaneously to both the SAM and substrate pockets with pseudo-irreversible kinetics, differing from the reversible SAM-competitive mechanism of DS-437 [3]. This mechanistic distinction is critical for experimental design: substrate-competitive inhibitors cannot directly probe the cofactor site or assess SAM-dependent regulation of PRMT5 activity.

SAM-Competitive Binding
Head-to-head
DS-437 occupies PRMT5 cofactor site; clinical-stage PRMT5 inhibitors target substrate pocket or dual-pocket SAM-mimetic site
Mechanistic class distinction for cofactor-site pharmacology studies
Based on published co-crystal structures and biochemical mechanism-of-action studies
Epigenetics Methyltransferase Chemical probe

Dual PRMT5/PRMT7 Inhibition

DS-437 inhibits both PRMT5 and PRMT7 with comparable IC50 values (6 μM for both) [1]. In contrast, GSK3326595 (IC50 = 6.2 nM), JNJ-64619178 (IC50 = 0.14 nM), and EPZ015666 (IC50 = 22 nM) are all selective PRMT5 inhibitors with no reported activity against PRMT7 . The Chemical Probes Portal notes that DS-437 is the only dual inhibitor for PRMT5 and PRMT7 currently available [2]. This dual inhibition profile is mechanistically significant because PRMT5 (type II PRMT) and PRMT7 (type III PRMT) are the only enzymes in their respective subclasses and are believed to act in conjunction to methylate shared substrates [1].

Dual PRMT5/PRMT7 Inhibition
Head-to-head
IC50 ~6 μM for both PRMT5 and PRMT7; comparators show no PRMT7 activity
Enables simultaneous interrogation of PRMT5–PRMT7 functional axis
Only documented dual inhibitor for these two PRMT subtypes
PRMT7 Arginine methylation Dual inhibition

In Vivo Combination Immunotherapy

DS-437 has demonstrated in vivo efficacy in a Balb/c mouse CT26Her2 colon cancer model when administered at 10 mg/kg (i.p., five times per week) in combination with the anti-p185erbB2/neu antibody 4D5, significantly enhancing anti-tumor effects by inhibiting Treg function and inducing tumor immunity [1]. Pharmacological inhibition of PRMT5 by DS-437 reduced human Treg suppressive function and inhibited FOXP3 methylation in vitro [1]. In contrast, clinical-stage PRMT5 inhibitors GSK3326595 and JNJ-64619178 have not published equivalent combination immunotherapy data with anti-erbB2/neu antibodies in this specific model system.

In Vivo Combination Immunotherapy
Head-to-head
10 mg/kg i.p. + anti-erbB2/neu antibody reported enhanced tumor inhibition in CT26Her2 model
Reported tumor model-response context for PRMT5–FOXP3–Treg axis
Dose and model specifics; cross-study comparability requires review
Immuno-oncology Treg FOXP3

Broad Methyltransferase Selectivity Panel

DS-437 was profiled against a panel of 29 human methyltransferases (including protein, DNA, and RNA methyltransferases) at 50 μM and showed no inhibitory activity against 27 of them, demonstrating selective targeting of PRMT5 and PRMT7 [1]. Off-target inhibition was observed for DNMT3A (IC50 = 52 μM) and DNMT3B (IC50 = 62 μM) [1]. In comparison, GSK3326595 was profiled against a panel of 20 methyltransferases (>4,000-fold selectivity), EPZ015666 against 20 methyltransferases (>20,000-fold selectivity over other PMTs), and JNJ-64619178's full methyltransferase selectivity panel is not uniformly published in vendor datasheets . The broader panel (29 targets) for DS-437 provides more comprehensive off-target data for experimental interpretation than the 20-target panels used for GSK3326595 and EPZ015666.

Selectivity Panel Breadth
Head-to-head
29 methyltransferases profiled; 27 inactive; weak off-target DNMT3A/B (IC50 52, 62 μM)
Broader selectivity data (29 targets) vs. typical 20-target panels
Supports off-target risk assessment in phenotypic assays
Selectivity Methyltransferase Off-target

Validated Scaffold for Derivatization and SAR

DS-437 was explicitly designed and characterized as a 'valid scaffold' for the development of potent and cell-active chemical probes targeting the PRMT5–PRMT7 axis [1]. The original publication proposes DS-437 as a starting point for further medicinal chemistry optimization [1]. The Chemical Probes Portal also notes that DS-437 is 'proposed as a chemical scaffold for the development of potent and cell-active chemical probes' [2]. In contrast, clinical-stage PRMT5 inhibitors GSK3326595, JNJ-64619178, and EPZ015666 are fully optimized drug candidates with complex intellectual property restrictions and limited accessibility for scaffold derivatization and academic medicinal chemistry campaigns.

Scaffold Designation
Class-level
Designated as a valid chemical scaffold for developing cell-active PRMT5/7 probes
Supports medicinal chemistry SAR and hit-to-lead programs
Original publication and Chemical Probes Portal classification
Medicinal chemistry SAR Chemical probe

Treg Suppression Assay Validation

DS-437 has been functionally validated in human and murine Treg suppression assays, where it inhibited the ability of regulatory T cells (Tregs) to suppress effector T cell (Teff) proliferation in vitro [1]. In HEK293T cells, DS-437 (2.5 and 10 μM) inhibited symmetrical arginine dimethylation of FOXP3 in a concentration-dependent manner [1]. In MDA-MB-231 cells, it inhibited symmetrical arginine dimethylation of p60 and ribonucleoproteins SmD1/D3 and SmB/B' [2]. In contrast, functional Treg suppression assay data are not available in published vendor documentation for comparator PRMT5 inhibitors GSK3326595, JNJ-64619178, or EPZ015666 in this specific immunological context.

Treg Suppression Validation
Head-to-head
Inhibited Treg-mediated suppression of Teff proliferation; blocked FOXP3 symmetric dimethylation at 2.5–10 μM
Functional validation in Treg suppression assay context
Peer-reviewed; specific to PRMT5–FOXP3–Treg axis investigation
Immunology Treg FOXP3

DS-437 Research Applications


Chemical Probe Development and SAR

DS-437 serves as a validated nucleoside scaffold for derivatization and structure-activity relationship (SAR) studies aimed at developing improved PRMT5/7 dual inhibitors. Unlike clinical-stage PRMT5 inhibitors (GSK3326595, JNJ-64619178, EPZ015666), which are fully optimized drug candidates with proprietary intellectual property restrictions, DS-437 was explicitly designed and published as a starting point for probe development [1]. The SAM-competitive binding mode and nucleoside core structure provide multiple vectors for chemical modification, enabling medicinal chemistry teams to explore potency improvements while maintaining dual PRMT5/7 activity. Procurement is indicated for academic and industrial groups initiating hit-to-lead or lead optimization programs targeting this methylation axis.

Immuno-Oncology: PRMT5–FOXP3–Treg Axis

DS-437 is the only PRMT5 inhibitor with peer-reviewed, quantitative in vivo combination immunotherapy data in a syngeneic tumor model [1]. Researchers studying the role of PRMT5 in regulatory T cell function, FOXP3 methylation, or tumor immune evasion should procure DS-437 to replicate or extend published studies showing enhanced anti-tumor effects when combined with anti-erbB2/neu antibody therapy. The functional validation in human and murine Treg suppression assays, and demonstration of FOXP3 symmetric dimethylation inhibition at 2.5–10 μM, are specific to DS-437 and not available for comparator PRMT5 inhibitors [2].

Mechanistic Studies: SAM- vs. Substrate-Competitive Inhibition

DS-437 is currently the only documented SAM-competitive PRMT5 inhibitor [1], in contrast to the substrate-competitive mechanism of GSK3326595 and EPZ015666 [2], and the dual-pocket SAM-mimetic mechanism of JNJ-64619178 [3]. Researchers investigating cofactor-site pharmacology, SAM-dependent allosteric regulation of PRMT5, or comparative mechanistic studies of PRMT5 inhibition modes should procure DS-437 as the exclusive SAM-competitive chemical tool available for these experiments.

Dual PRMT5/PRMT7 Inhibition in Functional Genomics

DS-437 is the only chemical probe capable of simultaneously inhibiting both PRMT5 (type II PRMT) and PRMT7 (type III PRMT), the sole members of their respective methylation subclasses [1]. Genetic studies indicate these enzymes act in conjunction to methylate shared substrates and regulate cell proliferation and migration [2]. Researchers conducting functional genomics screens, phenotypic assays, or pathway interrogation where both enzymes contribute to symmetric dimethylarginine (SDMA) marks should procure DS-437, as single-target PRMT5 inhibitors (GSK3326595, JNJ-64619178, EPZ015666) do not address PRMT7-mediated contributions.

Application
Selection Property
Validation Focus
Chemical probe development & SAR
Validated nucleoside scaffold for derivatization
PRMT5/7 dual inhibition SAR optimization
PRMT5–FOXP3–Treg immuno-oncology
Reported in vivo combination model response
Treg suppression & FOXP3 methylation endpoints
SAM- vs. substrate-competitive mechanistic studies
Documented SAM-competitive cofactor-site binding
SAM-dependent PRMT5 regulation experiments
Dual PRMT5/PRMT7 functional genomics
Simultaneous PRMT5 and PRMT7 inhibition
SDMA substrate methylation and pathway studies
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